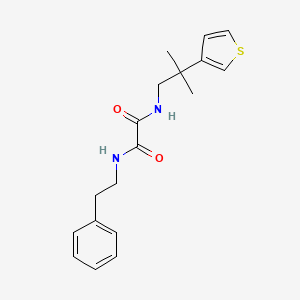

![molecular formula C21H15F2N3O3S B2700475 N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1794937-00-0](/img/structure/B2700475.png)

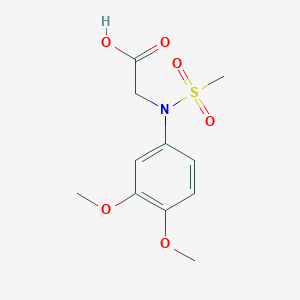

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring . Quinazolines have been studied for their potential medicinal properties, including anticancer, antiviral, and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of quinazolines, with the added complexity of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide substituents . These groups could potentially engage in various non-covalent interactions, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would be influenced by the electronic properties of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide groups, as well as the basicity and nucleophilicity of the nitrogen atoms in the quinazoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide groups could affect its solubility, stability, and other properties .Scientific Research Applications

Antimicrobial Agents

Quinazolinone and thiazolidinone derivatives, as well as fluoroquinolone-based compounds, have been investigated for their potential as antimicrobial agents. These compounds have shown in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The research indicates the potential of quinazoline derivatives in addressing microbial resistance through novel mechanisms of action (Desai, Dodiya, & Shihora, 2011).

Pharmacological Properties

The pharmacological properties of quinazoline derivatives have been studied, revealing their broad-spectrum antimicrobial activity. These investigations have contributed to understanding how structural modifications can influence the antibacterial and antifungal efficacy of these compounds, paving the way for the development of new drugs to combat resistant microbial strains (Chu et al., 1991).

Radioligand Binding Studies

Quinazoline derivatives have also been explored for their interaction with neuronal NMDA receptors through radioligand binding studies. These studies offer insights into the potential neuropharmacological applications of such compounds, highlighting their significance in the development of therapeutics for neurological disorders (Sokolov et al., 2018).

Anticancer Research

In the realm of anticancer research, quinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research has identified compounds with promising growth inhibition properties, contributing to the pool of potential anticancer agents and offering a foundation for further studies aimed at cancer therapy (Bu, Deady, & Denny, 2000).

Chemical Synthesis and Mechanistic Studies

Additionally, quinazoline derivatives have been a focus of chemical synthesis and mechanistic studies, exploring novel synthetic pathways and the chemical behavior of these compounds. Such research aids in the development of more efficient methods for producing these compounds, which is crucial for their application in various scientific research fields (Abdou, Fahmy, & Kamel, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-4aH-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c22-14-5-3-13(17(23)9-14)10-24-19(27)12-4-6-16-18(8-12)25-21(29)26(20(16)28)11-15-2-1-7-30-15/h1-9,16H,10-11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWXPTSJLQPJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C3C=CC(=CC3=NC2=O)C(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

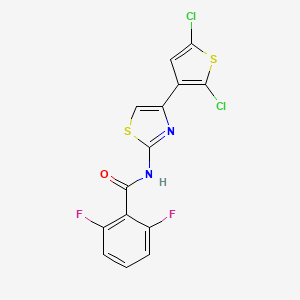

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)